Ceftezol, sodium salt

Description

Contextualization of Ceftezol, Sodium Salt within Cephalosporin (B10832234) Chemistry and Antimicrobial Research

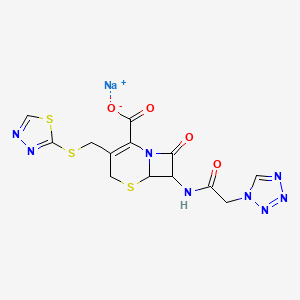

Ceftezol is a semi-synthetic, first-generation cephalosporin antibiotic. nih.gov Cephalosporins belong to the β-lactam class of antibiotics, which are characterized by a core structure known as 7-aminocephalosporanic acid (7-ACA). researchgate.netresearchgate.net The specific properties of each cephalosporin are determined by the chemical modifications of side chains attached to this core. researchgate.net In the case of Ceftezol, it is distinguished by a (1,3,4-thiadiazol-2-ylsulfanyl)methyl group at position 3 and a [2-(1H-tetrazol-1-yl)acetamido] side group at position 7. nih.gov

The development of cephalosporins, originating from the fungus Acremonium chrysogenum, marked a significant advancement in antimicrobial research. researchgate.netnih.gov These antibiotics offered advantages over early penicillins, including increased resistance to the bacterial enzyme penicillinase. nih.gov First-generation cephalosporins, such as Ceftezol and the related compound Cefazolin (B47455), were developed to be highly effective against Gram-positive bacteria and some Gram-negative bacteria. nih.govptfarm.pl Research into these compounds focuses on their synthesis, chemical properties, and mechanism of action to understand their therapeutic potential and limitations. researchgate.netmpbio.com Ceftezol, specifically, has been studied for its antibacterial activity, which stems from its ability to inhibit the synthesis of the bacterial cell wall. patsnap.compharmacompass.com

Current Landscape of Antimicrobial Resistance and the Role of Cephalosporins

Antimicrobial resistance is a critical global health challenge, threatening the effective treatment of an ever-increasing range of infections. researchgate.net Bacteria have evolved several mechanisms to resist the effects of β-lactam antibiotics like cephalosporins. oup.com The most significant of these is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring, rendering the antibiotic ineffective. nih.govoup.com Other resistance mechanisms include altering the drug's target, the penicillin-binding proteins (PBPs), to reduce binding affinity, and modifying the outer membrane to reduce drug permeation, a mechanism particularly important in Gram-negative bacteria. oup.com

Cephalosporins play a crucial role in managing bacterial infections, but their widespread use has driven the selection and spread of resistant organisms. nih.govoup.com The development of cephalosporins has progressed through five generations, each designed to address emerging resistance patterns and to broaden the spectrum of activity. nih.gov First-generation cephalosporins remain important, but later generations were developed to have enhanced activity against Gram-negative bacteria and greater stability against β-lactamases. nih.govnih.gov For instance, third-generation cephalosporins offer broad-spectrum coverage useful for empirical therapy, while fifth-generation agents like ceftaroline (B109729) are active against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The continuing evolution of resistance necessitates ongoing research and surveillance to maintain the efficacy of this vital class of antibiotics. researchgate.netnih.gov

Research Objectives and Scope for this compound Investigations

Investigations into this compound, are centered on a comprehensive understanding of its chemical and pharmacological profile. A primary research objective is to elucidate its precise mechanism of action. This involves studying its interaction with penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of bacterial cell wall assembly. nih.govpatsnap.com By inactivating these proteins, Ceftezol disrupts peptidoglycan cross-linking, leading to a weakened cell wall and subsequent cell lysis. nih.govpharmacompass.com

Another key area of research is defining its antimicrobial spectrum. This requires in vitro testing to determine its efficacy against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. medchemexpress.com Furthermore, research has explored other potential biological activities. For example, studies have identified Ceftezole as an alpha-glucosidase inhibitor, suggesting a potential role in anti-diabetic research. medchemexpress.com The synthesis of Ceftezol and related derivatives is also a significant research focus, aiming to develop more efficient production methods or to create new compounds with improved activity or resistance profiles. rjpbcs.comacs.org

Chemical and Physical Properties of Ceftezole

The following table summarizes key chemical and physical properties of Ceftezole.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₈O₄S₃ | nih.gov |

| Molecular Weight | 440.5 g/mol | nih.govpharmacompass.com |

| IUPAC Name | (6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | nih.govpharmacompass.com |

| CAS Number | 26973-24-0 | nih.gov |

| Hydrogen Bond Donor Count | 2 | pharmacompass.com |

| Hydrogen Bond Acceptor Count | 12 | pharmacompass.com |

| Rotatable Bond Count | 7 | pharmacompass.com |

Detailed Research Findings

Ceftezol, as a first-generation cephalosporin, demonstrates a mechanism of action characteristic of β-lactam antibiotics. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. patsnap.com The process involves Ceftezole binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. nih.govpharmacompass.com These proteins are enzymes critical for the terminal stages of peptidoglycan synthesis, a polymer essential for the strength and rigidity of the cell wall. nih.govpatsnap.com The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall, leading to cell lysis and death. nih.govpharmacompass.com

The antimicrobial spectrum of Ceftezol is broad, covering many species of Gram-positive and Gram-negative bacteria. medchemexpress.com It is recognized for its effectiveness against infections caused by susceptible bacterial strains. patsnap.com Research has also uncovered additional biological activities. Notably, one study identified Ceftezole as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion, and demonstrated its potential for in vivo anti-diabetic activity. medchemexpress.com

The synthesis of cephalosporin sodium salts, such as this compound, generally involves the conversion of the parent acid into its more soluble salt form. This is often achieved by reacting the carboxylic acid form of the antibiotic with a source of sodium ions, such as sodium-2-ethylhexanoate or sodium acetate, in a suitable solvent system. rjpbcs.comsemanticscholar.org The goal is to produce a stable, water-soluble product suitable for formulation. chemicalbook.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUMHWUOXWFPFH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N8NaO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification

Advanced Synthetic Methodologies for Ceftezol, Sodium Salt Production

The synthesis of Ceftezol and its sodium salt has evolved to improve efficiency and yield. A notable method involves a one-kettle technique that simplifies the traditional multi-step process. google.com This advanced methodology starts with 7-aminocephalosporanic acid (7-ACA) as the raw material. In this process, 7-ACA is reacted with 1H-tetrazole-1-acetic acid in a solvent to create an intermediate. google.com This intermediate then reacts with 5-mercapto-1-methyltetrazole (B193830) under basic catalysis in a solution state, which directly yields cefazolin (B47455) acid without the need for crystallization, washing, and drying of the intermediate. google.com This streamlined approach reduces processing steps, minimizes solvent usage, and consequently lessens environmental pollution, making it suitable for industrial-scale production. google.com

Another described synthetic route involves dissolving 7-ACA in methylene (B1212753) dichloride and cooling it to between -10 and -20°C. Triethylamine (B128534) is then slowly added to this mixture. google.com Separately, a solution of tetrazoleacetic acid in methylene dichloride is prepared and cooled, to which triethylamine and then pivaloyl chloride are added to form an anhydride (B1165640) solution. google.com These components are then reacted to synthesize the Ceftezol molecule. The final step to obtain the sodium salt typically involves treating the Ceftezol acid with a sodium-containing base, such as sodium bicarbonate or sodium-2-ethylhexanoate. google.com

| Step | Reactants | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Intermediate Formation | 7-aminocephalosporanic acid (7-ACA), 1H-tetrazole-1-acetic acid | Not explicitly stated in one-kettle method | One-kettle reaction, avoids intermediate crystallization | google.com |

| Final Product Formation | Intermediate, 5-mercapto-1-methyltetrazole | Aqueous media | Base catalysis | google.com |

| Alternative Intermediate | 7-ACA, Triethylamine | Methylene dichloride | -10 to -20°C | google.com |

| Anhydride Formation | Tetrazoleacetic acid, Triethylamine, Pivaloyl chloride | Methylene dichloride | -40 to -50°C | google.com |

| Sodium Salt Formation | Ceftezol acid, Sodium-containing base (e.g., Sodium bicarbonate) | Water or organic solvent | pH adjustment | google.com |

Derivatization Strategies for Structural Analogs and Prodrugs

The modification of the Ceftezol structure to create analogs and prodrugs is a key area of research aimed at enhancing its therapeutic properties. Derivatization strategies often focus on improving aspects like membrane permeability, in vivo stability, and drug targeting. nih.gov

Structural Analogs: The synthesis of structural analogs involves modifying the core Ceftezol molecule to explore structure-activity relationships. ethz.ch For cephalosporins in general, this can involve attaching various functional groups or "tethers" to the molecule, often at positions remote from the pharmacologically critical β-lactam ring to minimize disruption of its antibacterial activity. nih.gov These modifications can influence the antibiotic's interaction with penicillin-binding proteins (PBPs), which are the therapeutic targets, and its susceptibility to deactivation by β-lactamase enzymes. nih.govnih.gov

Prodrugs: Prodrugs are inactive or less active derivatives that are converted into the active drug within the body. nih.gov This approach is particularly useful for improving the delivery of hydrophilic drugs like Ceftezol. nih.govnih.gov

Common derivatization strategies for creating prodrugs include:

Esterification: Creating ester prodrugs can increase the lipophilicity of a drug, which can enhance its ability to cross cell membranes. nih.gov

Amide Linkages: Similar to esters, amide linkages can be used to attach pro-moieties to the parent drug. nih.gov

Lipid Conjugation: Attaching fatty acids or other lipids can create lipophilic prodrugs that may be incorporated into glycerides, potentially altering their distribution and metabolism in the body. ucl.ac.be

Targeted Moieties: A pro-moiety can be chosen to specifically target certain transporters or enzymes, potentially increasing the drug's concentration at the desired site of action. nih.gov

For instance, the design of lipophilic prodrugs can significantly improve drug diffusion across absorptive membranes. nih.gov The choice of linkage, such as an ester versus an amide, can also be tailored to enhance in vivo stability. nih.gov

| Strategy | Chemical Modification | Primary Goal | Reference |

|---|---|---|---|

| Structural Analog Synthesis | Attachment of functional tethers | Evaluate structure-activity relationships, modify interaction with PBPs and β-lactamases | nih.gov |

| Lipophilic Prodrug Design | Esterification, Amide linkage, Lipid conjugation | Improve membrane permeability and in vivo stability | nih.govucl.ac.be |

| Targeted Prodrug Design | Attachment of specific ligands | Enhance drug specificity and selectivity for certain tissues or cells | nih.gov |

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. ijbpas.comresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijbpas.comipoint-systems.comibm.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or recyclable solvents is a primary goal. ijbpas.com The use of aqueous biphasic systems, where the catalyst remains in the water phase and the product in the organic phase, facilitates catalyst recovery and recycling. scispace.com

Catalysis: Employing catalysts, including biocatalysts like enzymes, can lead to more efficient and selective reactions, reducing the need for protecting groups and minimizing byproduct formation. ijbpas.com Phase transfer catalysts can also enable reactions in multiphase systems, improving efficiency. mdpi.com

Process Intensification: Adopting "one-kettle" or continuous flow processes can reduce reaction times, energy consumption, and waste generation compared to traditional batch processes. google.com

Waste Reduction: A key metric in green chemistry is the process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the active pharmaceutical ingredient produced. Lowering the PMI is a major objective. epa.gov Innovations like crystallization-based purification instead of chromatography can significantly reduce solvent use and waste. epa.gov

| Principle | Application | Potential Benefit for Ceftezol Synthesis | Reference |

|---|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with water or recyclable alternatives. | Reduced environmental impact and improved worker safety. | ijbpas.com |

| Catalysis | Employing biocatalysts or phase transfer catalysts. | Increased reaction efficiency, selectivity, and reduced waste. | ijbpas.commdpi.com |

| Process Intensification | Implementing one-kettle or continuous flow processes. | Shorter reaction times, lower energy consumption, and less waste. | google.com |

| Waste Reduction | Optimizing reactions to lower the Process Mass Intensity (PMI). | More economical and sustainable manufacturing. | epa.gov |

Structural Analysis and Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Elucidation of Ceftezol, Sodium Salt

Spectroscopic methods are indispensable tools for probing the molecular architecture of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are characteristic of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. Key expected signals would include those for the protons on the β-lactam ring, the methylene (B1212753) group protons adjacent to the tetrazole and thiadiazole rings, and the protons of the tetrazole and thiadiazole rings themselves. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the Ceftezol molecule. Characteristic signals would be expected for the carbonyl carbons of the β-lactam ring and the carboxylate group, the carbons of the aromatic tetrazole and thiadiazole rings, and the aliphatic carbons of the cephalosporin (B10832234) core.

A Certificate of Analysis for a commercial sample of Ceftezol sodium confirms that its NMR spectrum is consistent with its structure selleck.co.jp. The formation of a sodium salt can induce slight changes in the chemical shifts of nearby protons and carbons compared to the free acid form, particularly for atoms close to the carboxylate group researchgate.net.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| β-lactam ring protons | 3.0 - 5.5 | 40 - 60 (aliphatic), 160 - 175 (carbonyl) |

| Methylene protons | 3.5 - 5.0 | 25 - 40 |

| Tetrazole ring proton | 8.0 - 9.5 | 140 - 160 |

| Thiadiazole ring proton | 8.0 - 9.5 | 150 - 170 |

| Carboxylate carbon | - | 170 - 185 |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

In the analysis of this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a prominent ion corresponding to the deprotonated molecule [M-Na]⁻ or the protonated molecule [M+H]⁺, depending on the mode of analysis. The exact mass of this ion can be used to confirm the elemental formula of Ceftezol.

While a specific mass spectrum for Ceftezol is not widely published, the fragmentation pattern can be predicted based on the known fragmentation of other cephalosporins, such as Cefazolin (B47455) icm.edu.plscielo.br. The fragmentation of cephalosporins typically involves the cleavage of the β-lactam ring and the loss of side chains. For Ceftezol, characteristic fragment ions would be expected from the cleavage of the amide bond and the loss of the tetrazolylacetyl and thiadiazolylthiomethyl side chains.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for Ceftezol

| Fragment Description | Predicted m/z |

| [Ceftezol + H]⁺ | 441.0 |

| [Ceftezol - Na + 2H]⁺ | 441.0 |

| Cleavage of β-lactam ring | Varies |

| Loss of tetrazolylacetyl side chain | Varies |

| Loss of thiadiazolylthiomethyl side chain | Varies |

Note: The m/z values are predicted based on the molecular structure of Ceftezol and have not been experimentally confirmed from available literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display a series of absorption bands characteristic of its functional groups. Key expected absorptions include:

β-Lactam C=O stretch: A strong absorption band is expected in the region of 1760-1780 cm⁻¹, which is characteristic of the strained four-membered β-lactam ring.

Amide C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl group of the amide linkage.

Carboxylate COO⁻ stretch: A strong, broad absorption band in the region of 1550-1610 cm⁻¹ due to the asymmetric stretching of the carboxylate anion.

N-H stretch: A moderate absorption band around 3250-3300 cm⁻¹ from the amide N-H group.

C-H stretch: Absorption bands in the region of 2850-3100 cm⁻¹ corresponding to the stretching of C-H bonds in the aliphatic and aromatic parts of the molecule.

C=N and C=C stretch: Absorptions in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the tetrazole and thiadiazole rings.

The presence of these characteristic absorption bands in the IR spectrum would confirm the presence of the key functional groups within the this compound molecule.

Interactive Data Table: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| β-Lactam C=O | 1760 - 1780 | Strong |

| Amide C=O | 1650 - 1680 | Strong |

| Carboxylate (COO⁻) | 1550 - 1610 | Strong, Broad |

| Amide N-H | 3250 - 3300 | Moderate |

| Aromatic/Aliphatic C-H | 2850 - 3100 | Moderate to Weak |

| C=N / C=C (Aromatic Rings) | 1400 - 1600 | Moderate |

Note: This table is based on established correlations between functional groups and IR absorption frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores (light-absorbing groups).

The UV-Vis spectrum of this compound is expected to show a characteristic absorption maximum (λmax) due to the π → π* electronic transitions within the conjugated system of the cephalosporin nucleus, which includes the dihydrothiazine ring double bond conjugated with the carboxylate group. While specific UV-Vis data for Ceftezol is limited, studies on the structurally similar Cefazolin sodium reveal a characteristic absorption band around 271 nm in aqueous solutions hmdb.caoptica.org. It is reasonable to infer that this compound would exhibit a similar λmax due to the presence of the same core chromophore. The position of the λmax can be influenced by the solvent used hmdb.caoptica.org. The intensity of the absorption is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Solvent |

| λmax | ~271 nm | Water |

Note: The expected value is inferred from data for the structurally related compound Cefazolin sodium.

Crystallographic Studies for Solid-State Conformation

Crystallographic studies, particularly X-ray diffraction (XRD), are essential for determining the precise three-dimensional arrangement of atoms in the solid state, including the conformation of the molecule and the packing of molecules in the crystal lattice.

Research has shown that this compound can exist as a monohydrate in at least two different crystalline forms, designated as type I and type II. These polymorphic forms can be obtained from different solvent systems, such as an isopropanol-water mixture icm.edu.pl.

Powder X-ray diffraction (PXRD) patterns are used to distinguish between these crystalline forms. The type I crystal form of Ceftezol sodium monohydrate is characterized by diffraction peaks at 8° and 18° (2θ), while the type II form shows peaks at 9° and 18.6° (2θ) icm.edu.pl. These differences in the diffraction patterns indicate distinct arrangements of the molecules in the crystal lattice for the two polymorphs.

Furthermore, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have revealed that the water molecule is bound differently in the two crystal forms. In the type I form, the water is lost between 35-117 °C, whereas in the type II form, it is lost at a higher temperature range of 110-160 °C. This suggests that the type I crystal form is thermally more stable than the type II form icm.edu.pl.

Interactive Data Table: Crystallographic Data for this compound Monohydrate Polymorphs

| Crystal Form | Characteristic PXRD Peaks (2θ) | Water Loss Temperature Range (°C) | Relative Stability |

| Type I | 8°, 18° | 35 - 117 | More Stable |

| Type II | 9°, 18.6° | 110 - 160 | Less Stable |

Data sourced from studies on the crystalline characteristics of Ceftezole sodium icm.edu.pl.

Molecular Mechanism of Action and Target Interactions

Detailed Investigation of Penicillin-Binding Protein (PBP) Interaction Profiles

The antibacterial activity of Ceftezol, sodium salt, is contingent upon its affinity for and binding to various PBPs located on the inner membrane of the bacterial cell wall. As with other β-lactam antibiotics, the core mechanism involves the acylation of a serine residue within the active site of the PBP, forming a stable, inactive enzyme-antibiotic complex wikipedia.org. This irreversible inhibition prevents the PBP from performing its physiological function in cell wall maintenance.

The specific PBP binding profile of a cephalosporin (B10832234) determines its spectrum of activity. While comprehensive binding affinity data for Ceftezol across a wide range of bacteria is not extensively detailed in recent literature, studies have identified key targets. Research on Bacteroides fragilis has indicated that PBP 3 is a significant target for Ceftezol, where a decreased affinity for this specific PBP is associated with resistance. This suggests that the interaction with PBP 3 plays a crucial role in the compound's efficacy against this organism.

| Cephalosporin | Bacterium | PBP Target | IC50 (µg/mL) |

|---|---|---|---|

| Ceftaroline (B109729) | S. pneumoniae (penicillin-resistant) | PBP2x | 0.1 - 1 |

| Ceftaroline | S. pneumoniae (penicillin-resistant) | PBP2b | 0.5 - 4 |

| Ceftaroline | S. pneumoniae (penicillin-resistant) | PBP1a | 0.125 - 0.25 |

| Cefuroxime | S. pneumoniae D39 | PBP2x | Selective |

| Cephalexin | S. pneumoniae D39 | PBP3 | Selective |

The binding of a cephalosporin to a PBP is not a simple lock-and-key interaction but a dynamic process that induces significant conformational changes in the enzyme. While crystal structures of a Ceftezol-PBP complex are not available, studies on other cephalosporins, such as ceftriaxone (B1232239), provide insight into the likely structural alterations. Upon binding, the β-lactam antibiotic can cause movements in key structural motifs of the PBP active site. For instance, acylation of PBP2 by ceftriaxone and cefixime (B193813) elicits a twisting motion of the β3 strand and movement of the β3–β4 loop toward the active site. These changes are critical for positioning key residues to form the oxyanion hole, which stabilizes the transition state during acylation. It is highly probable that Ceftezol binding induces similar, functionally important conformational shifts in its target PBPs to facilitate its inhibitory action.

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis Pathways

The bacterial cell wall is a rigid structure composed of long glycan chains cross-linked by short peptide bridges. This peptidoglycan mesh is vital for bacterial survival. The final and critical step in its synthesis is the transpeptidation reaction, which forms the peptide cross-links and is catalyzed by PBPs nih.govnih.gov.

This compound, by binding to and inactivating these PBPs, directly blocks this transpeptidation step globalrph.comnih.gov. The inhibition of specific PBPs can have different morphological consequences for the bacterium. For example, inhibition of PBP3, a key target for many cephalosporins in Gram-negative bacteria, typically leads to the formation of long, filamentous cells because cell division (septum formation) is blocked while cell elongation continues globalrph.com. Ultimately, the inability to properly synthesize and repair the peptidoglycan layer compromises the cell wall's structural integrity, leading to cell lysis and bacterial death wikipedia.orgnih.gov.

Computational Approaches to this compound-Target Dynamics

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for investigating the interactions between antibiotics and their targets at an atomic level. Although specific computational studies focusing on Ceftezol are limited in the available literature, the principles derived from studies of other cephalosporins can be applied to understand its potential binding dynamics.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like Ceftezol) when bound to a receptor (like a PBP) to form a stable complex. This method calculates a binding affinity or docking score, which estimates the strength of the interaction. Docking studies performed on other cephalosporins have successfully identified key amino acid residues in the PBP active site that form hydrogen bonds and hydrophobic interactions with the antibiotic. These studies help in understanding why certain cephalosporins have a higher affinity for specific PBPs and how mutations in these binding sites can lead to resistance. A similar in silico approach for Ceftezol would involve docking its structure into the crystal structures of various bacterial PBPs to predict binding modes and affinities, providing a basis for understanding its specific PBP interaction profile.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the drug-target interaction over time. An MD simulation of a Ceftezol-PBP complex would model the movements of every atom in the system, revealing the stability of the complex and the flexibility of different protein regions. Such simulations on other β-lactam-PBP complexes have been used to refine docked poses, analyze the stability of hydrogen bond networks, and observe conformational changes that occur upon binding. For instance, MD simulations can confirm whether the binding of the antibiotic leads to a more stable, rigid complex compared to the unbound enzyme. This computational approach could elucidate the precise dynamic events that follow the initial binding of Ceftezol to a PBP, offering a detailed view of its mechanism of action.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Energetics

While specific QM/MM studies on this compound, are not extensively available in the current body of scientific literature, the reaction energetics of its class of antibiotics, the cephalosporins, with their target enzymes have been a subject of computational investigation. These studies provide a theoretical framework for understanding the acylation reaction that leads to the inactivation of PBPs.

QM/MM methods are powerful computational tools that allow for the study of chemical reactions in biological systems. nih.gov In this hybrid approach, the region of the system where the chemical reaction occurs (the quantum mechanical or QM region), such as the β-lactam ring of the cephalosporin and the active site serine residue of the PBP, is treated with a high level of theory based on quantum mechanics. The remainder of the protein and the surrounding solvent are treated using classical molecular mechanics (MM) force fields. peerj.com This dual-level approach provides a balance between computational accuracy and efficiency, making it feasible to model complex enzymatic reactions. nih.gov

Application to Cephalosporin Acylation:

The key step in the inactivation of PBPs by cephalosporins is the acylation of a catalytically active serine residue within the enzyme's active site. nih.gov This process involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the β-lactam ring. QM/MM simulations can be employed to calculate the free energy profile of this reaction, identifying the transition state and determining the activation energy barrier.

For analogous first-generation cephalosporins, QM/MM studies have elucidated the energetics of the acylation pathway. These calculations have revealed that the reaction proceeds through a tetrahedral intermediate, leading to the opening of the strained β-lactam ring and the formation of a stable acyl-enzyme complex. The calculated energy barriers from these simulations provide quantitative insights into the efficiency of the inhibition process. nih.govnih.govrsc.org

Insights from QM/MM Studies on Related β-Lactams:

A study on the acylation pathways of ampicillin (B1664943) and the first-generation cephalosporin cefalexin with a class A β-lactamase using QM/MM calculations demonstrated that the energetic landscape can be substrate-dependent. nih.govnih.gov For cefalexin, the acylation barrier was found to be significantly high when a specific glutamate (B1630785) residue acts as the general base, suggesting that alternative pathways may be favored. nih.govrsc.org For instance, the energetic barrier for cefalexin acylation with Toho-1 β-lactamase was calculated to be 13.7 kcal mol⁻¹ when Lys73 acts as the general base to deprotonate the Ser70 hydroxyl group. nih.govrsc.org

These computational models provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental methods alone. The insights gained from QM/MM simulations on related cephalosporins can be extrapolated to understand the fundamental principles governing the reaction energetics of Ceftezol with its PBP targets.

Table 1: Representative Acylation Reaction Energetics for a Cephalosporin (Cefalexin) with a β-Lactamase (Toho-1) from QM/MM Calculations

| Reaction Step | General Base | Calculated Energy Barrier (kcal/mol) |

| Acylation | Glu166 | 26.5 |

| Acylation | Lys73 | 13.7 |

This table presents data from a QM/MM study on the related first-generation cephalosporin, Cefalexin, to illustrate the type of energetic insights gained from such calculations. Data is sourced from a study on Toho-1 β-lactamase. nih.govrsc.org

Target Interactions: Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound, are the penicillin-binding proteins (PBPs). These are a group of bacterial enzymes involved in the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to and inactivating these enzymes, Ceftezol disrupts the integrity of the cell wall, leading to bacterial cell death.

The affinity of a β-lactam antibiotic for different PBPs can vary, which influences its spectrum of antibacterial activity. While comprehensive data on the binding affinities of Ceftezol for all PBPs across various bacterial species is limited, data from the closely related first-generation cephalosporin, cefazolin (B47455), can provide representative insights into the expected target interactions.

Binding Affinity of a Representative First-Generation Cephalosporin (Cefazolin) to PBPs:

The binding affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin analog to the PBP. Lower IC50 values indicate a higher binding affinity.

Studies on methicillin-resistant Staphylococcus aureus (MRSA) have compared the binding affinities of several cephalosporins. For instance, cefazolin has demonstrated a higher affinity for PBP1, PBP2, and PBP3 compared to other cephalosporins like cefoxitin (B1668866) and cefotetan, although its affinity for these PBPs is lower than that of cefmetazole. nih.gov Interestingly, cefazolin shows a lower affinity for PBP2' (also known as PBP2a), the protein responsible for methicillin (B1676495) resistance, compared to cefmetazole. nih.gov

**Table 2: Binding Affinities of Cefazolin for Penicillin-Binding Proteins (PBPs) in *Staphylococcus aureus***

| Penicillin-Binding Protein (PBP) | Function | Cefazolin Binding Affinity (Compared to other Cephalosporins) |

| PBP1 | Transglycosylase and Transpeptidase | Higher than cefoxitin and cefotetan; Lower than cefmetazole |

| PBP2 | Transpeptidase | Higher than cefoxitin and cefotetan; Lower than cefmetazole |

| PBP3 | Transpeptidase involved in cell division | Higher than cefoxitin and cefotetan; Lower than cefmetazole |

| PBP2' (PBP2a) | Transpeptidase (confers methicillin resistance) | Lower than cefmetazole |

This table provides comparative binding affinity data for the first-generation cephalosporin Cefazolin, which is structurally and mechanistically similar to Ceftezol. Data is based on findings from studies on MRSA. nih.gov

In Vitro Antimicrobial Spectrum and Potency

Comprehensive Susceptibility Testing Against Clinically Relevant Bacterial Isolates

Gram-Positive Bacterial Strains

Ceftezol has shown considerable in vitro efficacy against a range of Gram-positive bacteria. It is active against Staphylococcus aureus, including both methicillin-susceptible (S. aureus) and some strains of methicillin-resistant S. aureus (MRSA), as well as various Streptococcus species.

Studies have demonstrated the susceptibility of several key Gram-positive pathogens to Ceftezol. For instance, against clinical isolates of S. aureus, Ceftezol has exhibited potent activity. It has also shown effectiveness against Streptococcus pyogenes and Streptococcus pneumoniae, which are common causes of respiratory and skin infections. The activity of Ceftezol against these organisms is often comparable to that of another first-generation cephalosporin (B10832234), cefazolin (B47455).

| Gram-Positive Bacteria | Ceftezol MIC Range (μg/mL) | Ceftezol MIC50 (μg/mL) | Ceftezol MIC90 (μg/mL) |

| Staphylococcus aureus | 0.2-1.56 | 0.39 | 0.78 |

| Streptococcus pyogenes | ≤0.05-0.2 | 0.05 | 0.1 |

| Streptococcus pneumoniae | 0.1-1.56 | 0.2 | 0.78 |

Note: MIC values can vary depending on the testing methodology and the specific strains tested.

Gram-Negative Bacterial Strains

The in vitro spectrum of Ceftezol extends to several clinically important Gram-negative bacterial strains. It has demonstrated good activity against common Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae. Research indicates that the activity of Ceftezol against clinical isolates of E. coli and Klebsiella spp. is nearly equivalent to that of cefazolin and superior to cephaloridine (B1668813) and cephalothin (B1668815) nih.gov. Ceftezol is also active against Proteus mirabilis.

However, it is important to note that Ceftezol is not effective against all Gram-negative bacteria. It has been shown to be inactive against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris nih.gov.

| Gram-Negative Bacteria | Ceftezol MIC Range (μg/mL) | Ceftezol MIC50 (μg/mL) | Ceftezol MIC90 (μg/mL) |

| Escherichia coli | 0.78-6.25 | 1.56 | 3.13 |

| Klebsiella pneumoniae | 0.78-3.13 | 1.56 | 3.13 |

| Proteus mirabilis | 0.78-12.5 | 3.13 | 6.25 |

Note: MIC values can vary depending on the testing methodology and the specific strains tested.

Anaerobic Microorganisms

Information regarding the in vitro activity of Ceftezol against anaerobic bacteria is limited. While cephalosporins as a class have variable activity against anaerobes, specific data for Ceftezol is not extensively documented in readily available literature. Further research is required to fully characterize its spectrum of activity against clinically relevant anaerobic microorganisms such as Bacteroides fragilis and Clostridium species.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The antimicrobial potency of Ceftezol is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The ratio of MBC to MIC is often used to determine whether an antibiotic is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A ratio of ≤4 is generally considered indicative of bactericidal activity.

Studies have shown that Ceftezol exhibits bactericidal activity against susceptible organisms. For both S. aureus and E. coli, Ceftezol has demonstrated apparent bactericidal effects at concentrations above the MIC nih.gov. While specific MBC values are not always reported, the observed bactericidal action suggests that the MBCs for susceptible strains are close to their MICs.

Time-Kill Kinetic Assays and Concentration-Dependent Bactericidal Activity

Time-kill kinetic assays are performed to evaluate the rate at which an antibiotic kills a bacterial population over time. These studies provide insights into whether the killing effect is dependent on the concentration of the drug. For beta-lactam antibiotics like Ceftezol, the bactericidal activity is typically time-dependent rather than concentration-dependent. This means that the duration of time the antibiotic concentration remains above the MIC is more critical for its efficacy than achieving high peak concentrations.

While specific time-kill kinetic data for Ceftezol is not extensively published, its classification as a cephalosporin suggests that its bactericidal action is optimized by maintaining drug concentrations above the MIC for a significant portion of the dosing interval.

Post-Antibiotic Effect (PAE) Determinations

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This effect allows for less frequent dosing intervals for some antibiotics. Beta-lactam antibiotics, including cephalosporins, generally exhibit a minimal to no significant PAE against Gram-negative bacteria. Against Gram-positive cocci like Staphylococcus aureus, they may demonstrate a short PAE, typically lasting for about 1 to 2 hours. Specific studies detailing the PAE of Ceftezol are not widely available, but its profile is expected to be in line with other first-generation cephalosporins.

Bacterial Resistance Mechanisms and Overcoming Strategies

Beta-Lactamase-Mediated Resistance to Ceftezol, Sodium Salt

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. The susceptibility of Ceftezol to these enzymes is a critical determinant of its clinical utility.

The efficiency with which a β-lactamase can inactivate an antibiotic is determined by its enzymatic kinetics, specifically the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme against a particular substrate. While extensive kinetic data exists for many cephalosporins, specific kinetic parameters for the hydrolysis of Ceftezol by various β-lactamases are not widely reported in publicly available literature.

However, based on its classification as a first-generation cephalosporin (B10832234), Ceftezol is expected to be susceptible to hydrolysis by a range of β-lactamases. This includes the common plasmid-mediated enzymes of the TEM and SHV families, which are prevalent in Gram-negative bacteria. It is also likely susceptible to the chromosomally encoded AmpC β-lactamases produced by several Enterobacteriaceae. The spectrum of β-lactamases capable of hydrolyzing Ceftezol is a key factor in its spectrum of activity.

Table 1: General Susceptibility of First-Generation Cephalosporins to Different Classes of β-Lactamases

| β-Lactamase Class | Representative Enzymes | General Susceptibility of First-Gen Cephalosporins |

|---|---|---|

| Class A | TEM-1, SHV-1 | Susceptible |

| Class B | Metallo-β-lactamases (e.g., NDM, VIM, IMP) | Generally Susceptible |

| Class C | AmpC | Susceptible |

| Class D | OXA-type | Variable |

Note: This table represents general trends for first-generation cephalosporins. Specific data for Ceftezol is limited.

Role of Efflux Pump Systems in this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target.

In Gram-negative bacteria, several families of efflux pumps contribute to multidrug resistance. The Resistance-Nodulation-Division (RND) family is particularly significant and includes well-studied pumps like AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa. These pumps are known to extrude a broad range of antimicrobial agents. While it is plausible that Ceftezol is a substrate for some of these multidrug efflux pumps, specific studies identifying and characterizing the efflux of Ceftezol by these or other pump systems are currently lacking.

Efflux pump inhibitors (EPIs) are compounds that can block the activity of efflux pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics. The development of EPIs is a promising strategy to combat multidrug resistance. Research in this area is ongoing, with several compounds being investigated for their ability to inhibit pumps like AcrAB-TolC. However, there is no specific information available regarding the development or evaluation of EPIs for use in combination with Ceftezol.

Target Site Alteration and Permeability Barrier Contributions to Resistance

Besides enzymatic degradation and efflux, bacteria can develop resistance to β-lactam antibiotics through modifications of the drug's target or by preventing the drug from reaching its target.

The primary targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are enzymes essential for the synthesis of the bacterial cell wall. nih.gov Alterations in the structure of PBPs, resulting from mutations in the encoding genes, can reduce the binding affinity of β-lactam antibiotics, leading to resistance. nih.govnih.gov This is a well-established mechanism of resistance to β-lactams in both Gram-positive and Gram-negative bacteria. nih.gov While this mechanism is known to affect cephalosporins, specific studies detailing PBP alterations that confer resistance specifically to Ceftezol are not extensively documented.

In Gram-negative bacteria, the outer membrane acts as a permeability barrier that antibiotics must cross to reach their PBP targets in the periplasmic space. nih.govnih.gov Antibiotics typically pass through protein channels called porins. mdpi.com A reduction in the number of porin channels or mutations that alter their structure can decrease the permeability of the outer membrane to antibiotics, contributing to resistance. nih.gov Some research suggests that Ceftezole exhibits high permeability through the outer membranes of certain Gram-negative bacteria, which would be a favorable characteristic for its antibacterial activity. electronicsandbooks.com However, alterations in these porin pathways could potentially lead to resistance.

Biofilm-Associated Resistance Mechanisms and this compound Efficacy within Biofilms

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. This resistance is multifactorial, stemming from the unique structural and physiological characteristics of the biofilm mode of growth. While specific research on the efficacy of this compound, against bacterial biofilms is limited in the available literature, an understanding of the general mechanisms of biofilm resistance to cephalosporins can provide insights into its potential effectiveness.

Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical barrier, impeding the penetration of antimicrobial agents. For cephalosporins like Ceftezol, this barrier can significantly reduce the concentration of the antibiotic that reaches the bacterial cells embedded deep within the biofilm.

Several key mechanisms contribute to the increased resistance of biofilm-associated bacteria:

Limited Drug Penetration: The dense and complex nature of the EPS matrix can slow down or prevent the diffusion of antibiotics. This leads to a concentration gradient of the antimicrobial agent within the biofilm, with cells in the deeper layers being exposed to sub-lethal concentrations.

Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist. This results in metabolically diverse populations of bacteria, including dormant or slow-growing cells known as "persister cells." Cephalosporins, which primarily target actively dividing cells by inhibiting cell wall synthesis, are less effective against these metabolically inactive cells.

Enzymatic Degradation: Some bacteria within biofilms can produce enzymes, such as β-lactamases, which can degrade β-lactam antibiotics like cephalosporins, rendering them inactive before they can reach their target penicillin-binding proteins (PBPs).

Efflux Pumps: Bacteria in a biofilm can upregulate the expression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. This mechanism can prevent the intracellular accumulation of the drug to effective concentrations.

Altered Gene Expression: The biofilm environment can trigger changes in gene expression, leading to physiological alterations that increase resistance.

The following table summarizes the findings of a study on the percentage of biofilm hydrolysis and inhibition by various cephalosporins against S. aureus and E. coli. It is important to note that Ceftezol was not specifically tested in this study, but the data for other first-generation cephalosporins are included for contextual understanding.

Table 1: Efficacy of Different Generations of Cephalosporins against Bacterial Biofilms

| Cephalosporin Generation | Drug Examples | Biofilm Hydrolysis (%) - S. aureus | Biofilm Inhibition (%) - S. aureus | Biofilm Hydrolysis (%) - E. coli | Biofilm Inhibition (%) - E. coli |

|---|---|---|---|---|---|

| First Generation | Cephradine, Cefadroxil | 76.78 | 71.63 | 39.73 | Data Not Available |

| Second Generation | Cefuroxime | 69.81 | 78.80 | 48.91 | Data Not Available |

| Third Generation | Ceftizoxime, Ceftriaxone (B1232239) | 49.23 | Data Not Available | 59.74 | Data Not Available |

| Fourth Generation | Cefepime | 65.38 | 70.63 | 59.86 | 66.47 |

Data is illustrative and based on findings from studies on various cephalosporins; specific data for this compound was not available.

The data suggests that first-generation cephalosporins can be effective against S. aureus biofilms. However, the efficacy against Gram-negative bacteria like E. coli within biofilms appears to be more variable and may be lower.

To overcome the challenges posed by biofilm-associated resistance, strategies such as combination therapy, the use of biofilm-disrupting agents, and the development of novel drug delivery systems are being explored. For a compound like this compound, its efficacy in a clinical setting against biofilm-related infections would likely depend on the specific causative organism, the maturity and composition of the biofilm, and its potential use in combination with other therapeutic agents. Further research is critically needed to specifically evaluate the anti-biofilm properties of this compound, and to determine its MBEC against a range of clinically relevant bacteria.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic Profiling of Ceftezol, Sodium Salt in Animal Models (e.g., Rodents)

The pharmacokinetic properties of Ceftezol have been investigated in various animal models, including rats, rabbits, and dogs, to characterize its behavior in a biological system. These studies have provided comparative data against other cephalosporins like Cefazolin (B47455), Cephaloridine (B1668813), and Cephalothin (B1668815).

Following parenteral administration, Ceftezol is absorbed and distributed to various tissues. Studies have shown that blood levels and tissue distribution can vary across different animal species.

In rats and rabbits, blood levels of Ceftezol were found to be lower than those of Cefazolin but higher than those of Cephaloridine and Cephalothin after intramuscular or intravenous administration. nih.gov The retention time of Ceftezol in the blood was noted to be somewhat shorter than that of Cefazolin. nih.gov However, in dogs, the blood levels of Ceftezol were nearly the same as those of Cefazolin and Cephaloridine. nih.gov

Tissue distribution studies in rats revealed that Ceftezol's concentration was generally lower than Cefazolin's, with the exception of the kidneys, where Ceftezol showed a substantially higher initial level. nih.govnih.gov In rabbits, tissue levels of Ceftezole were also somewhat lower than those of Cefazolin. nih.gov Notably, Ceftezol achieved a higher maximum concentration in rat lymph compared to other tested antibiotics. nih.gov It also demonstrated a higher maximum concentration in the exudate of a rat inflammatory pouch model when compared to Cefazolin, suggesting good penetration into inflammatory fluids. nih.gov

| Animal Model | Administration Route | Ceftezol Blood Levels Compared to Other Cephalosporins | Ceftezol Tissue Distribution Highlights |

|---|---|---|---|

| Rats | IM/IV | Lower than Cefazolin; Higher than Cephaloridine & Cephalothin | Higher initial kidney levels; Higher concentration in lymph and inflammatory exudate |

| Rabbits | IM/IV | Lower than Cefazolin; Higher than Cephaloridine & Cephalothin | Tissue levels somewhat lower than Cefazolin |

| Dogs | IM/IV | Nearly the same as Cefazolin & Cephaloridine | Data not specified |

The elimination of Ceftezol from the body occurs primarily through urinary and biliary excretion. The compound is largely excreted in its unchanged, active form.

Studies in rats and rabbits demonstrated a higher urinary excretion rate for Ceftezol within 24 hours compared to Cefazolin, Cephaloridine, and Cephalothin. nih.gov In dogs, the urinary excretion rate was similar to that of Cefazolin and higher than the other two comparative cephalosporins. nih.gov Research indicates that most of the administered Ceftezol is excreted unchanged through the urinary tract. nih.gov One study reported a 24-hour urinary recovery rate of 87.5% in human volunteers, with no antimicrobial metabolites detected in the urine. nih.govnih.gov

Biliary excretion of Ceftezol in rats was approximately 4.4% after an intramuscular injection of 20 mg/kg. nih.gov In both rats and dogs, the biliary excretion of Ceftezol was significantly higher than that of Cephaloridine and Cephalothin, though lower than that of Cefazolin. nih.govnih.gov Repeated administration in rabbits did not show any changes in the pattern of plasma levels or urinary excretion, nor did it result in tissue accumulation. nih.gov

| Animal Model | Primary Excretion Route | Key Findings |

|---|---|---|

| Rats | Urinary & Biliary | Higher 24-hr urinary excretion than Cefazolin, Cephaloridine, & Cephalothin. Biliary excretion ~4.4%. |

| Rabbits | Urinary | Higher 24-hr urinary excretion than comparative cephalosporins. No accumulation on repeated dosing. |

| Dogs | Urinary & Biliary | Urinary excretion similar to Cefazolin. Biliary excretion lower than Cefazolin but higher than others. |

Tissue Penetration and Localization Studies in Preclinical Species

The ability of an antibiotic to penetrate tissues and reach the site of infection is critical for its efficacy. Studies have shown that Ceftezol distributes into various body tissues and fluids.

In rats, tissue levels of Ceftezol were generally higher than those of Cephalothin but lower than Cefazolin, with the notable exception of high initial concentrations in the kidneys. nih.gov The compound demonstrated effective penetration into inflammatory sites, as evidenced by higher concentrations in rat inflammatory pouch exudate compared to Cefazolin. nih.gov Furthermore, Ceftezol achieved higher maximum levels in rat lymph than other tested cephalosporins. nih.gov In a rabbit model of meningitis induced by Streptococcus pyogenes, the concentration of Ceftezol in the cerebrospinal fluid was several times higher than in normal, uninfected rabbits, indicating penetration across the blood-brain barrier during inflammation. nih.gov

Chemical Stability and Degradation Pathways

Degradation Kinetics and Reaction Order in Aqueous Solutions

The degradation of cephalosporins in aqueous solutions, including Ceftezole, sodium salt, typically follows specific kinetic models. Although detailed kinetic studies specifically for Ceftezole, sodium salt are not extensively documented, the degradation of other cephalosporins in aqueous media has been shown to often follow first-order kinetics. This implies that the rate of degradation is directly proportional to the concentration of the drug.

Further research is required to establish the precise degradation kinetics and reaction order of Ceftezol, sodium salt in various aqueous environments to ensure optimal formulation and storage conditions.

Influence of pH on this compound Stability and Degradation Rates

The pH of an aqueous solution is a critical factor governing the stability of Ceftezole, sodium salt. Generally, cephalosporins exhibit a U-shaped pH-rate profile, indicating that they are most stable within a specific pH range and degrade more rapidly in highly acidic or alkaline conditions. For Ceftezole, sodium salt, it has been noted that the drug is stable in solution when the pH is maintained between 4 and 7.3 karger.com.

Below is an illustrative representation of the expected pH-rate profile for a typical cephalosporin (B10832234), which Ceftezole, sodium salt is likely to follow.

| pH Range | Expected Degradation Rate | Predominant Degradation Mechanism |

| < 4 | Increased | Acid-catalyzed hydrolysis of the β-lactam ring |

| 4 - 7.3 | Minimal | General stability |

| > 7.3 | Increased | Base-catalyzed hydrolysis of the β-lactam ring |

This table represents a general trend for cephalosporins and specific quantitative data for this compound requires further investigation.

The optimal pH for stability is crucial for the formulation of aqueous dosage forms. Deviations from this range can lead to significant degradation, resulting in a loss of potency and the formation of potentially undesirable degradation products.

Thermal and Oxidative Degradation Studies

Exposure to elevated temperatures and oxidative conditions can significantly impact the stability of Ceftezole, sodium salt. While specific thermal and oxidative degradation studies for Ceftezole, sodium salt are not extensively detailed in the available literature, insights can be drawn from studies on other cephalosporins.

Thermal Degradation: Forced degradation studies on related compounds, such as cefpiramide (B47137), have shown that they are sensitive to high temperatures omicsonline.org. It is expected that Ceftezole, sodium salt would also exhibit accelerated degradation at elevated temperatures. The Arrhenius equation is often used to model the temperature dependence of the degradation rate constant, allowing for the prediction of shelf-life under different storage temperatures.

Oxidative Degradation: Oxidative degradation can be initiated by exposure to oxygen, peroxides, or certain metal ions. The β-lactam ring and other functional groups within the Ceftezole molecule may be susceptible to oxidation. Studies on other cephalosporins have shown that oxidative stress can lead to the formation of various degradation products, including sulfoxides. For example, forced degradation tests on cefpiramide demonstrated significant degradation when exposed to hydrogen peroxide omicsonline.org.

Further research involving stressed degradation studies under thermal and oxidative conditions is necessary to fully characterize the degradation profile of this compound.

Characterization of Degradation Products and Identification of Degradation Mechanisms

The primary degradation pathway for cephalosporins, including Ceftezole, involves the hydrolysis of the four-membered β-lactam ring, which is essential for its antibacterial activity. This cleavage renders the molecule inactive.

While specific degradation products of Ceftezole, sodium salt have not been extensively characterized in the public domain, studies on analogous cephalosporins provide insights into potential degradation pathways. Common degradation mechanisms include:

Hydrolysis of the β-lactam ring: This is the most common degradation pathway, leading to the formation of inactive penicilloic acid-like structures.

Side-chain cleavage: The side chains attached to the cephem nucleus can also undergo hydrolysis or other reactions.

Formation of oligomers and polymers: Under certain conditions, degradation products can react with each other to form larger molecules.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to separate, identify, and structurally elucidate degradation products. A study on cefpiramide identified several degradation products, indicating the complexity of the degradation process omicsonline.org. A comprehensive investigation into the degradation products of Ceftezole, sodium salt is essential for a complete understanding of its stability profile.

Solid-State Stability Assessment

The stability of this compound in its solid form is a critical factor for its storage and handling. Studies have indicated that the solid-state form of a drug can significantly impact its thermodynamic stability. It has been mentioned that polymorphism in Ceftezole, sodium salt can affect its stability omicsonline.org.

A comprehensive solid-state stability assessment would involve evaluating the impact of temperature, humidity, and light on the physical and chemical properties of Ceftezole, sodium salt over time, in accordance with International Council for Harmonisation (ICH) guidelines.

Structure Activity Relationship Sar and Rational Drug Design

Systematic Modification of Ceftezol, Sodium Salt Structure and Antimicrobial Potency

The antimicrobial potency of Ceftezol, like other cephalosporins, is highly dependent on the nature of the acylamino side chain at the C-7 position and the substituent at the C-3 position of the 7-aminocephalosporanic acid (7-ACA) nucleus.

The C-7 acylamino side chain, a [2-(1H-tetrazol-1-yl)acetamido] group in Ceftezol, plays a crucial role in the intrinsic antimicrobial activity and the spectrum of the antibiotic. Modifications to this side chain can significantly alter the drug's effectiveness against different bacterial species. For instance, alterations in the acidic nature and steric bulk of the R-group in the acylamino side chain can modulate the binding affinity to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics.

The substituent at the C-3 position, a (1,3,4-thiadiazol-2-ylsulfanyl)methyl group, influences not only the antimicrobial activity but also the pharmacokinetic and metabolic stability of the molecule. The leaving group potential of the C-3 substituent is a critical factor. An effective leaving group at this position is essential for the acylation of PBPs, the key step in their inactivation.

Systematic modifications of these two key positions have been a cornerstone of cephalosporin (B10832234) research, aiming to enhance potency, broaden the spectrum of activity, and overcome emerging resistance. The following table illustrates the impact of hypothetical modifications on the antimicrobial potency of Ceftezol analogs, based on established cephalosporin SAR principles.

Table 1: Hypothetical Antimicrobial Potency of Ceftezol Analogs with Modified C-7 and C-3 Side Chains

| Analog | C-7 Acylamino Side Chain | C-3 Substituent | Hypothetical Change in Antimicrobial Potency (MIC) |

|---|---|---|---|

| Ceftezol | [2-(1H-tetrazol-1-yl)acetamido] | (1,3,4-thiadiazol-2-ylsulfanyl)methyl | Baseline |

| Analog A | [2-(2-Aminothiazol-4-yl)acetamido] | (1,3,4-thiadiazol-2-ylsulfanyl)methyl | Potential for increased activity against Gram-negative bacteria |

| Analog B | [2-(1H-tetrazol-1-yl)acetamido] | Pyridinium-methyl | Potential for enhanced activity against certain Gram-negative bacteria |

| Analog C | [2-Phenylacetamido] | (1,3,4-thiadiazol-2-ylsulfanyl)methyl | Likely decreased activity compared to Ceftezol |

Note: This table is illustrative and based on general principles of cephalosporin SAR. Actual MIC values would require experimental determination.

Correlation of Structural Features with PBP Binding Affinity and Beta-Lactamase Stability

The bactericidal action of Ceftezol is a direct result of its ability to bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. The affinity of Ceftezol for different PBPs varies, and this binding profile contributes to its spectrum of activity. Resistance to Ceftezole in some bacteria, such as Bacteroides fragilis, has been linked to a decreased affinity for PBP 3.

The structural features of Ceftezol that govern its PBP binding affinity are primarily located in the C-7 acylamino side chain. The tetrazolylacetic acid moiety is crucial for orienting the molecule within the active site of the PBP, allowing the strained β-lactam ring to acylate a serine residue, thereby irreversibly inhibiting the enzyme.

Another critical factor in the efficacy of any β-lactam antibiotic is its stability in the presence of β-lactamases, enzymes produced by resistant bacteria that hydrolyze the β-lactam ring, rendering the antibiotic inactive. The structure of the C-7 side chain can also influence the susceptibility of the β-lactam ring to these enzymes. Bulky side chains can sterically hinder the approach of the β-lactamase, conferring a degree of resistance to hydrolysis.

The following table provides a hypothetical correlation of structural features of Ceftezol and its analogs with PBP binding affinity and stability against a common β-lactamase.

Table 2: Hypothetical PBP Binding Affinity and Beta-Lactamase Stability of Ceftezol Analogs

| Compound | Key Structural Feature | Hypothetical PBP 3 Affinity (IC50) | Hypothetical Stability to TEM-1 β-lactamase (Relative Hydrolysis Rate) |

|---|---|---|---|

| Ceftezol | Tetrazolylacetamide at C-7 | Moderate | Moderate |

| Analog E | Introduction of a methoxyimino group at C-7 | Potentially increased affinity | Potentially increased stability |

| Analog F | Modification of the tetrazole ring | Potentially altered affinity | Potentially altered stability |

Note: This table is for illustrative purposes. Actual IC50 and hydrolysis rates require experimental validation.

Design and Synthesis of Novel Ceftezol Analogs with Enhanced Efficacy or Resistance Profiles

The continuous evolution of bacterial resistance necessitates the rational design and synthesis of new antimicrobial agents. For Ceftezol, this involves creating analogs that can overcome known resistance mechanisms, such as reduced PBP affinity and β-lactamase production.

One strategy involves the modification of the C-7 side chain to enhance PBP binding affinity, particularly for the altered PBPs found in resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This could involve the incorporation of moieties known to interact favorably with the active sites of these modified enzymes.

Another key approach is to increase the stability of the molecule to a wider range of β-lactamases. This can be achieved by introducing sterically bulky groups near the β-lactam ring or by incorporating functionalities that are poor substrates for these enzymes.

Furthermore, the design of novel Ceftezol analogs can focus on improving their penetration through the outer membrane of Gram-negative bacteria, a significant barrier to antibiotic efficacy. This might involve the attachment of siderophore-like moieties that can hijack bacterial iron uptake systems to facilitate entry into the cell.

The synthesis of such novel analogs requires sophisticated multi-step organic chemistry, often starting from the 7-aminocephalosporanic acid (7-ACA) core and sequentially adding the desired C-7 and C-3 side chains. The resulting compounds would then undergo extensive in vitro and in vivo testing to evaluate their antimicrobial activity, PBP binding profiles, β-lactamase stability, and pharmacokinetic properties.

Table 3: Hypothetical Design Strategy for Novel Ceftezol Analogs

| Design Strategy | Target | Proposed Modification | Expected Outcome |

|---|---|---|---|

| Enhanced PBP Affinity | MRSA (PBP2a) | Introduction of a bulky, hydrophobic group on the C-7 acyl side chain | Improved binding to the allosteric site of PBP2a |

| Broadened β-Lactamase Stability | ESBL-producing bacteria | Incorporation of an oxime or methoxyimino group at the α-position of the C-7 acyl side chain | Increased resistance to hydrolysis by extended-spectrum β-lactamases |

Note: This table outlines rational design concepts that would require synthetic execution and biological evaluation to validate.

Combination Therapies and Synergistic Interactions in Preclinical Research

Evaluation of Ceftezol, Sodium Salt in Combination with Other Antimicrobial Agents

Detailed preclinical studies evaluating the in vitro and in vivo synergistic, additive, or antagonistic effects of this compound when combined with a wide range of other specific antimicrobial agents are not extensively documented in readily available scientific literature. While the broader class of cephalosporins has been investigated in various combinations, specific data pertaining to Ceftezol is limited. General principles of antibiotic synergy suggest potential benefits when combined with agents from different classes, such as aminoglycosides or beta-lactamase inhibitors, which target different bacterial structures or resistance mechanisms. However, without specific studies on Ceftezol, these remain theoretical considerations.

Strategies to Combat Multidrug-Resistant Organisms through Combination Approaches

The global challenge of multidrug-resistant (MDR) organisms necessitates innovative therapeutic strategies, with combination therapy being a cornerstone of this effort. The primary goals of such approaches are to achieve synergistic killing of bacteria, prevent the emergence of resistance, and broaden the empirical coverage against potential pathogens.

For the broader class of cephalosporins, combination with beta-lactamase inhibitors has been a highly successful strategy to overcome resistance mediated by beta-lactamase enzymes. frontiersin.orgnih.govmdpi.comdiagnosticsfirst.com These inhibitors protect the cephalosporin (B10832234) from degradation, restoring its activity against otherwise resistant bacteria. Another established approach is the combination of a cephalosporin with an aminoglycoside, which can result in synergistic bactericidal activity against a range of Gram-negative bacteria. nih.gov

However, specific preclinical studies detailing the efficacy of this compound in combination regimens against defined multidrug-resistant strains are not well-documented in the available literature. While the general principles of combination therapy are applicable, the specific utility of Ceftezole in combating MDR organisms through such strategies requires further dedicated preclinical investigation.

Novel Research Applications and Future Directions

Application of Ceftezol, Sodium Salt in Advanced Microbiological Research Techniques

The primary application of this compound in microbiological research is rooted in its activity as a broad-spectrum antibiotic against a variety of gram-positive and some gram-negative bacteria. patsnap.comnih.gov This characteristic is fundamental to its use in antimicrobial susceptibility testing (AST). aruplab.com

Advanced microbiological research techniques are increasingly employing this compound to investigate bacterial resistance mechanisms and for the development of selective culture media.

Antimicrobial Susceptibility Testing (AST): this compound is utilized in determining the minimum inhibitory concentration (MIC) of the antibiotic that inhibits the in vitro growth of a specific bacterium. aruplab.com This is crucial for understanding the susceptibility patterns of various bacterial strains. Advanced AST methods, such as automated systems, provide rapid and accurate results, facilitating high-throughput screening of bacterial isolates. mdpi.com While not always explicitly mentioned, Ceftezol, as a clinically relevant cephalosporin (B10832234), is a candidate for inclusion in the panels of these automated systems.

Selective Media: In the formulation of selective and differential media, antibiotics are often incorporated to inhibit the growth of unwanted microorganisms while allowing the growth of the desired ones. youtube.comnih.gov this compound, with its defined spectrum of activity, can be a valuable component in the design of such media for the selective isolation of Ceftezol-resistant bacteria or for creating an environment where only specific bacterial species can thrive.

Bacterial Resistance Studies: The emergence of antibiotic resistance is a significant global health concern. mdpi.com this compound serves as a tool in research focused on understanding the mechanisms of bacterial resistance. nih.govnih.gov Studies may involve exposing bacteria to sub-lethal concentrations of Ceftezol to induce and identify resistance mutations, or to study the expression of resistance-conferring genes. mdpi.com

| Research Technique | Application of this compound | Research Goal |

|---|---|---|

| Antimicrobial Susceptibility Testing (AST) | Determination of Minimum Inhibitory Concentration (MIC) | To assess the susceptibility of bacterial strains to Ceftezol. |

| Selective Media Formulation | Inhibition of susceptible bacterial growth | To isolate Ceftezol-resistant bacteria or specific bacterial species. |

| Bacterial Resistance Studies | Induction and study of resistance mechanisms | To understand how bacteria develop resistance to cephalosporin antibiotics. |

Exploration of Non-Antimicrobial Biological Activities

Recent research has begun to explore the biological activities of cephalosporin antibiotics that are independent of their antimicrobial effects. These investigations have revealed potential immunomodulatory and anti-inflammatory properties.

Immunomodulatory Effects: A study in mice demonstrated that Ceftezole, along with other cephalosporins, can influence the immune system. nih.gov The research showed that treatment with Ceftezole led to an increase in total serum IgM levels and a slight increase in spleen weight, with enlarged splenic germinal centers. nih.gov This suggests that Ceftezole may cause polyclonal expansion of B cells. nih.gov While the study also noted slightly decreased antibody responses to specific immunogens, it did not find an alteration in cell-mediated immunity or host resistance to Plasmodium yoelii. nih.gov

Potential Anti-inflammatory Properties: While direct studies on the anti-inflammatory effects of Ceftezole are limited, research on the structurally similar first-generation cephalosporin, Cefazolin (B47455), offers valuable insights. Studies have shown that Cefazolin can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-17. nih.gov It has also been observed to decrease the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of IFN-γ in response to cytokine stimulation. nih.govresearchgate.net Given the structural similarities between Ceftezole and Cefazolin, it is plausible that Ceftezole may possess similar anti-inflammatory properties, a hypothesis that warrants further investigation. The anti-inflammatory effects of some drugs are known to be mediated through the inhibition of pathways like the NF-κB pathway and the modulation of cytokine signaling. frontiersin.orgfrontierspartnerships.orgfrontiersin.org

| Biological Activity | Observed/Potential Effect of Ceftezole/Related Cephalosporins | Supporting Evidence |

|---|---|---|

| Immunomodulation | Increased total serum IgM, polyclonal expansion of B cells. nih.gov | Study in mice treated with Ceftezole. nih.gov |